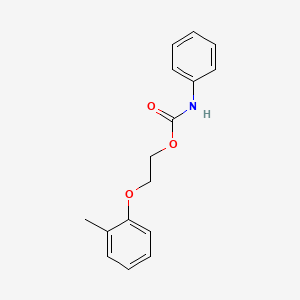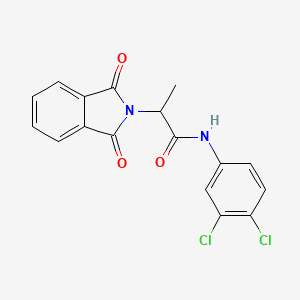
2-(2-methylphenoxy)ethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 2-(2-methylphenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)ethyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(2-methylphenoxy)ethanol with phenyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as a tertiary amine, and is carried out at room temperature to yield the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow systems and solid catalysts. For example, the reaction of various amines with dimethyl carbonate in a flow system over solid catalysts has been demonstrated to be an environmentally friendly and efficient method for the synthesis of carbamates .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
2-(2-methylphenoxy)ethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, as a biofilm inhibitor, the compound may interfere with the signaling pathways and structural components of bacterial biofilms, thereby preventing their formation and growth . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-methylphenoxy)ethyl N-phenylcarbamate can be compared with other similar compounds, such as ethyl N-(2-phenethyl) carbamate and its analogues These compounds share structural similarities but may differ in their bioactivity, chemical reactivity, and applications
List of Similar Compounds
- Ethyl N-(2-phenethyl) carbamate
- 2-methoxyethyl N-phenylcarbamate
- Other substituted phenylcarbamates
Properties
IUPAC Name |
2-(2-methylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13-7-5-6-10-15(13)19-11-12-20-16(18)17-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPRLWKVXEMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid](/img/structure/B5186809.png)

![(1R,2R)-1-[(2-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5186827.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![Ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)
![N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B5186852.png)

![1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one](/img/structure/B5186871.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate](/img/structure/B5186878.png)
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-[4-chloro-2-(4-methylpiperazin-1-yl)sulfonylphenoxy]-N-cyclopentylacetamide](/img/structure/B5186907.png)
